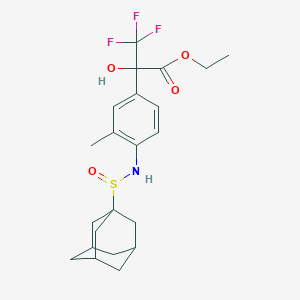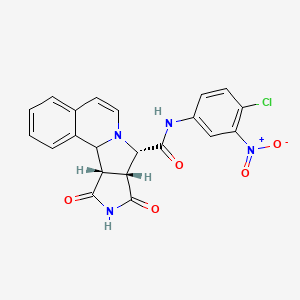![molecular formula C27H30Si B12633242 [6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane CAS No. 920282-90-2](/img/structure/B12633242.png)
[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a hexa-1,3,5-triynyl chain attached to a tri(propan-2-yl)silane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane typically involves multiple steps, starting with the preparation of the biphenyl and hexa-1,3,5-triynyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, base, and solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
[6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the tri(propan-2-yl) groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
Chemistry
In chemistry, [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
The compound’s potential biological applications include its use as a probe in biochemical assays or as a precursor for biologically active molecules.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, particularly in the development of new drugs or diagnostic agents.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions, while the hexa-1,3,5-triynyl chain can participate in conjugation and electron transfer processes. The silicon atom in the tri(propan-2-yl)silane moiety can act as a site for nucleophilic attack, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
- [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(methyl)silane
- [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(ethyl)silane
Uniqueness
Compared to similar compounds, [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane exhibits unique properties due to the presence of the tri(propan-2-yl)silane moiety. This structural feature imparts greater steric hindrance and stability, making the compound more resistant to degradation and suitable for various applications.
特性
CAS番号 |
920282-90-2 |
|---|---|
分子式 |
C27H30Si |
分子量 |
382.6 g/mol |
IUPAC名 |
6-(4-phenylphenyl)hexa-1,3,5-triynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C27H30Si/c1-22(2)28(23(3)4,24(5)6)21-13-8-7-10-14-25-17-19-27(20-18-25)26-15-11-9-12-16-26/h9,11-12,15-20,22-24H,1-6H3 |
InChIキー |
YAWLLHBGTMWQEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C#CC#CC#CC1=CC=C(C=C1)C2=CC=CC=C2)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine](/img/structure/B12633166.png)
![3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine](/img/structure/B12633167.png)
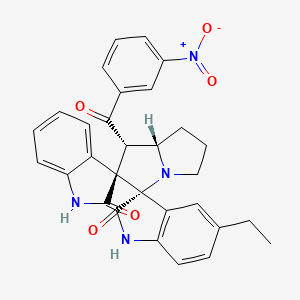
![4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid](/img/structure/B12633181.png)
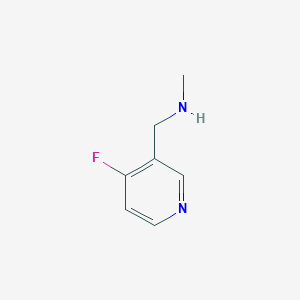
![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)
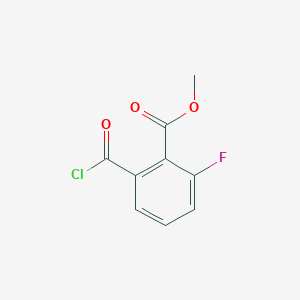
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)
